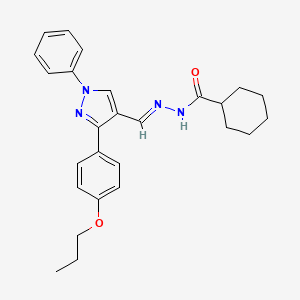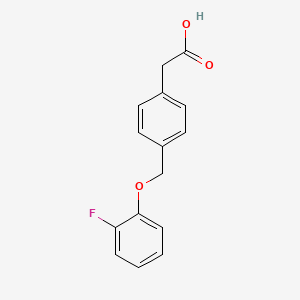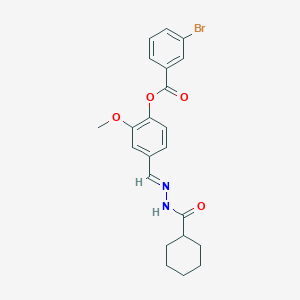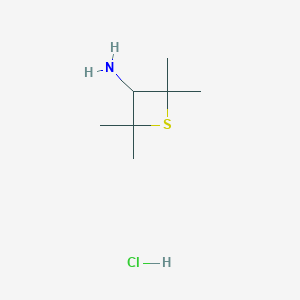
3-Amino-2,2,4,4-tetramethylthietane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,2,4,4-tetramethylthietane hydrochloride: is a chemical compound with the molecular formula C7H16ClNS and a molecular weight of 181.73 g/mol . This compound is characterized by its unique structure, which includes a thietane ring substituted with amino and tetramethyl groups. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2,4,4-tetramethylthietane hydrochloride typically involves the reaction of 2,2,4,4-tetramethylthietane with an amine source under specific conditions. One common method is the Leuckart reaction, which involves the reductive alkylation of ammonia or primary amines with carbonyl compounds in the presence of formic acid or formamide . Catalysts such as boric acid or aluminum salts (e.g., aluminum chloride, aluminum sulfate) are often used to enhance the reaction efficiency .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-2,2,4,4-tetramethylthietane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thietane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thietane derivatives
Applications De Recherche Scientifique
3-Amino-2,2,4,4-tetramethylthietane hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Amino-2,2,4,4-tetramethylthietane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 3-Amino-3-imino-N-methylpropanamide hydrochloride
- 2,2,4,6-tetramethylpiperidine hydrochloride
- 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride
Comparison: Compared to these similar compounds, 3-Amino-2,2,4,4-tetramethylthietane hydrochloride is unique due to its thietane ring structure and the presence of tetramethyl groups. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Propriétés
Formule moléculaire |
C7H16ClNS |
|---|---|
Poids moléculaire |
181.73 g/mol |
Nom IUPAC |
2,2,4,4-tetramethylthietan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H15NS.ClH/c1-6(2)5(8)7(3,4)9-6;/h5H,8H2,1-4H3;1H |
Clé InChI |
XASNLZPWRFCKRS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(S1)(C)C)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12051344.png)
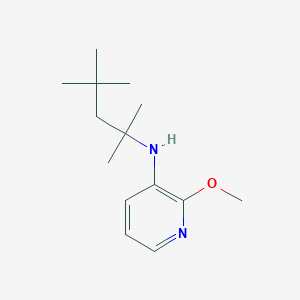
![3-(2-bromophenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12051361.png)
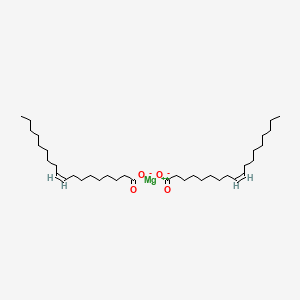
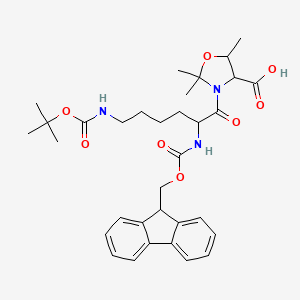
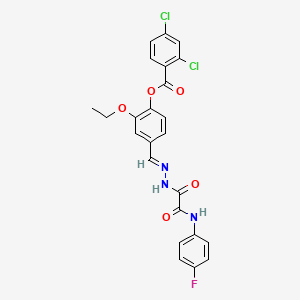

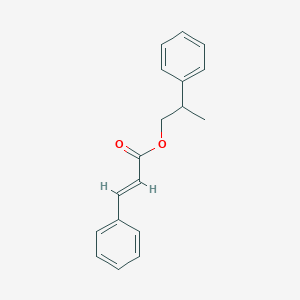
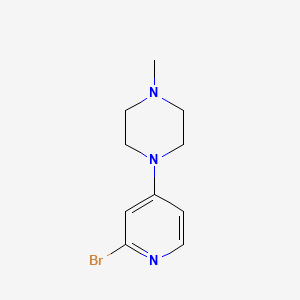
![6-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde](/img/structure/B12051429.png)
